Home > Products > Screening Compounds P83590 > 11-Epiprostaglandin E1
11-Epiprostaglandin E1 - 24570-01-2

11-Epiprostaglandin E1

Catalog Number: EVT-337976
CAS Number: 24570-01-2
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prostaglandins are a group of physiologically active lipid compounds that have diverse roles in inflammation, gastric protection, and vascular homeostasis. Among these, 11-Epiprostaglandin E1 (11-deoxyprostaglandin E1) is a derivative of prostaglandin E1 (PGE1) that has been studied for its potential therapeutic applications. The understanding of its mechanism of action and applications in various fields has been advanced through experimental research and synthesis studies.

Prostaglandin E1 (PGE1)

    8,11,14-Eicosatrienoic Acid

      Compound Description: 8,11,14-Eicosatrienoic acid is a polyunsaturated omega-6 fatty acid that serves as a precursor in the biosynthesis of prostaglandins, including PGE1. [] It is found in various dietary sources and plays a role in maintaining cell membrane fluidity and other physiological functions.

      Relevance: 8,11,14-Eicosatrienoic acid is a direct precursor in the biosynthesis of prostaglandin E1 (PGE1), which is an epimer of 11-Epiprostaglandin E1. [] The enzymatic conversion of 8,11,14-eicosatrienoic acid to PGE1 involves cyclooxygenase (COX) enzymes.

    All-cis 8,11,14-Eicosatrienoic Acid

      Relevance: The non-enzymatic oxidation of all-cis 8,11,14-eicosatrienoic acid can lead to the formation of prostaglandin E1 (PGE1), an epimer of 11-Epiprostaglandin E1. [] This non-enzymatic conversion, although less efficient, highlights the structural relationship between these compounds.

    11-Deoxyprostaglandin E1

      Compound Description: 11-Deoxyprostaglandin E1 is a synthetic prostaglandin analog that lacks the hydroxyl group at the 11-position of the cyclopentane ring, distinguishing it from PGE1. It has been investigated for its potential bronchodilatory effects. []

    11-Deoxy-16-phenoxy-17,18,19,20-tetranor Prostaglandin E1 (M&B 28,767)

      Compound Description: M&B 28,767 is a synthetic prostaglandin analog with structural modifications at the 11 and 16 positions. This compound exhibits potent contractile effects on vascular smooth muscle and induces platelet aggregation. []

      Relevance: M&B 28,767 belongs to the 11-deoxy prostaglandin E1 series, highlighting the structural modifications explored in relation to 11-Epiprostaglandin E1. [] These modifications often aim to modulate the biological activity and stability of the parent prostaglandin.

    10-Oxa-11-deoxyprostaglandin E1

      Compound Description: 10-Oxa-11-deoxyprostaglandin E1 is a synthetic analog of prostaglandin E1. In this analog, an oxygen atom replaces the carbon at the 10-position, and the hydroxyl group at the 11-position is absent. [] This compound and its derivatives have been studied for their potential use as PGE2 antagonists.

      Relevance: 10-Oxa-11-deoxyprostaglandin E1, like 11-Epiprostaglandin E1, reflects the structural modifications made to the prostaglandin E1 scaffold. [] These alterations often aim to create compounds with modified pharmacological properties compared to the natural prostaglandin.

    Applications in Various Fields

    Gastric Protection

    In the field of gastroenterology, 11-Epiprostaglandin E1 has been found to exhibit antisecretory and antiulcer activities. Experimental research on (+/-) 15 alpha-OH-11-deoxyprostaglandin E1, a related compound, demonstrated pronounced antisecretory activity in cats and a protective effect on the gastric mucosa in rats23. The cytoprotective effect was attributed to the compound's action on mucus secretion and its ability to stimulate zinc accumulation in cells, which stabilizes cell membranes and suppresses the secretory activity of mast cells23.

    Synthesis and Myotropic Properties

    The synthesis of 11-deoxyprostaglandin E1 derivatives has been explored to study their physiological functions. A series of amide derivatives with amino acids and amines were synthesized, and their myotropic properties were investigated4. This research contributes to the understanding of how structural modifications of prostaglandin derivatives can influence their biological activity and potential therapeutic applications.

    Inflammation and Cancer

    The signaling pathways activated by prostaglandin receptors have implications in inflammation and cancer. For example, PGE2 stimulation of EP4 receptors leads to phosphorylation of extracellular signal-regulated kinases (ERKs) through a phosphatidylinositol 3-kinase (PI3K)-dependent mechanism, which induces the functional expression of early growth response factor-1 (EGR-1)5. This pathway is not activated by EP2 receptors under the same conditions, highlighting the distinct signaling potentials of different EP receptor subtypes5. Such differences could be significant in the context of diseases where EP receptors are involved, and understanding the role of 11-Epiprostaglandin E1 in these pathways could lead to novel therapeutic strategies.

    Overview

    11-Epiprostaglandin E1 is a derivative of prostaglandin E1, a naturally occurring compound that plays significant roles in various physiological processes, including vasodilation and inhibition of platelet aggregation. This compound has garnered attention in medical research for its potential therapeutic applications, particularly in treating conditions related to vascular health and inflammation.

    Source

    11-Epiprostaglandin E1 is synthesized from prostaglandin E1, which is derived from arachidonic acid through the action of cyclooxygenase enzymes. Prostaglandins are produced in various tissues and have diverse biological functions, making them crucial in both health and disease contexts.

    Classification

    11-Epiprostaglandin E1 belongs to the class of compounds known as prostaglandins, specifically categorized under prostaglandin E series. It is recognized for its structural modifications that enhance its biological activity compared to its parent compound.

    Synthesis Analysis

    Methods

    The synthesis of 11-Epiprostaglandin E1 can be achieved through several chemical pathways:

    • Total Synthesis: A notable method involves a total synthesis approach that utilizes specific reagents and conditions to construct the prostaglandin framework. Research indicates that dehydration reactions play a critical role in forming the desired epimer .
    • Enzymatic Synthesis: Enzymatic methods may also be employed, utilizing cyclooxygenase enzymes to facilitate the conversion of arachidonic acid into various prostaglandins, including 11-Epiprostaglandin E1.

    Technical Details

    The synthesis often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Spectroscopic methods are commonly used for monitoring the progress of reactions and confirming the structure of synthesized products.

    Molecular Structure Analysis

    Structure

    The chemical formula for 11-Epiprostaglandin E1 is C20H34O5C_{20}H_{34}O_{5}. Its molecular structure features a cyclopentane ring with multiple hydroxyl groups and a carboxylic acid functional group, which are characteristic of prostaglandins.

    Data

    • Molecular Weight: Approximately 350.48 g/mol.
    • CID: 5283098 (PubChem).

    The structural configuration is crucial for its biological activity, influencing how it interacts with various receptors in the body .

    Chemical Reactions Analysis

    Reactions

    11-Epiprostaglandin E1 undergoes several chemical reactions typical of prostaglandins:

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield various metabolites.
    • Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions, potentially leading to the formation of more reactive species.

    Technical Details

    Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis are employed to analyze these reactions and quantify the compound along with its impurities .

    Mechanism of Action

    Process

    The mechanism through which 11-Epiprostaglandin E1 exerts its effects involves binding to specific prostaglandin receptors (such as EP2 and EP4). This interaction leads to:

    • Vasodilation: Relaxation of vascular smooth muscle.
    • Inhibition of Platelet Aggregation: Reducing clot formation.

    Data

    Studies indicate that 11-Epiprostaglandin E1 enhances blood flow in peripheral arterial occlusive disease by promoting vasodilation and improving tissue perfusion .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically a colorless to pale yellow liquid.
    • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

    Chemical Properties

    • Stability: Sensitive to light and heat; requires storage in cool, dark conditions.
    • Reactivity: Reacts with strong oxidizing agents due to the presence of multiple functional groups.

    Relevant data on these properties can guide researchers in handling and utilizing this compound effectively .

    Applications

    Scientific Uses

    11-Epiprostaglandin E1 has several applications in scientific research and medicine:

    • Therapeutic Use: It is explored for treating peripheral arterial occlusive disease, where it has shown efficacy in improving ulcer healing and reducing pain associated with ischemia .
    • Research Tool: Used in studies investigating the role of prostaglandins in various physiological processes, including inflammation and cardiovascular health.
    Introduction to 11-Epiprostaglandin E1

    11-Epiprostaglandin E1 (11β-Prostaglandin E1) is a stereoisomer of the well-studied lipid mediator Prostaglandin E1. As a member of the eicosanoid family—oxygenated metabolites of twenty-carbon fatty acids—it functions as a locally acting signaling molecule with distinct biological activities despite its structural similarity to primary prostaglandins. This compound exemplifies how subtle configurational changes, particularly at carbon 11, profoundly influence receptor binding and functional outcomes [5] [7]. Unlike the more abundant Prostaglandin E2, 11-Epiprostaglandin E1 originates from dihomo-γ-linolenic acid rather than arachidonic acid, positioning it within a unique biosynthetic and functional niche [10].

    Biochemical Classification and Nomenclature

    11-Epiprostaglandin E1 (systematic name: 7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-5-oxocyclopentyl]heptanoic acid) belongs to the prostaglandin E series within the prostanoid subclass of eicosanoids. Its molecular formula is C₂₀H₃₄O₅, with a molecular weight of 354.48 g/mol (CAS Registry Number: 24570-01-2) [5]. The "11-epi" designation specifies the inverted stereochemistry at carbon 11 (β-hydroxy orientation) compared to the native α-configuration in Prostaglandin E1. This epimerization occurs non-enzymatically under physiological conditions and significantly reduces its potency at canonical prostaglandin receptors [5] [7]. According to IUPAC conventions, the "E" denotes the β-hydroxy ketone functional group in the cyclopentane ring, while the numeral "1" indicates a single double bond in the aliphatic chains (in contrast to Prostaglandin E2, which contains two double bonds) [6].

    Biosynthetic Pathways: Role of Cyclooxygenase and Dihomo-γ-Linolenic Acid Metabolism

    The biosynthesis of 11-Epiprostaglandin E1 proceeds through two principal phases:

    • Precursor Mobilization: Dihomo-γ-linolenic acid (DGLA; 20:3, n-6) is liberated from membrane phospholipids by phospholipase A₂ enzymes in response to inflammatory or hormonal stimuli [7].
    • Enzymatic Transformation:
    • Cyclooxygenase Conversion: Cyclooxygenase-1 or Cyclooxygenase-2 oxygenates and cyclizes DGLA into the unstable endoperoxide intermediate Prostaglandin H1. This step involves sequential addition of two oxygen molecules: first forming 11-hydroperoxy-8,12,14-eicosatrienoic acid, followed by cyclization to the bicyclic endoperoxide structure [10].
    • Isomerization: Prostaglandin H1 undergoes isomerization by specific prostaglandin E synthases to yield Prostaglandin E1, characterized by a β-hydroxy ketone moiety in the cyclopentane ring.
    • Epimerization: Spontaneous, non-enzymatic inversion at carbon 11 generates 11-Epiprostaglandin E1. This process occurs post-synthetically and is influenced by pH and temperature [5] [10].

    Table 1: Key Enzymes in 11-Epiprostaglandin E1 Biosynthesis

    EnzymeFunctionSubstrate Specificity
    Phospholipase A₂Hydrolyzes membrane phospholipids to release DGLAPhosphatidylethanolamine > Phosphatidylcholine
    Cyclooxygenase-1/2Converts DGLA to Prostaglandin H1 via oxygenation and cyclizationRequires free carboxylate group and specific chain length
    Prostaglandin E SynthaseIsomerizes Prostaglandin H1 to Prostaglandin E1Cytosolic/microsomal isoforms

    Structural Analysis: Comparison with Prostaglandin E2 and Other Isoforms

    Structurally, 11-Epiprostaglandin E1 shares the core prostanoic acid skeleton with other prostaglandins: a cyclopentane ring with two aliphatic chains. Critical distinctions arise in three domains:

    • Double Bond Saturation: Unlike Prostaglandin E2 (derived from arachidonic acid, which contains five double bonds), 11-Epiprostaglandin E1 and Prostaglandin E1 possess only three double bonds—at positions C13-14 (trans), C8-9 (cis), and C5-6 (cis) in the precursor DGLA. This reduces conformational flexibility and alters membrane interactions [6] [10].
    • C11 Stereochemistry: The epimeric β-hydroxyl configuration at C11 distinguishes it from Prostaglandin E1 (α-hydroxyl). This inversion disrupts hydrogen bonding with residues in the ligand-binding pocket of prostaglandin E receptors, explaining its reduced affinity [5].
    • Functional Group Geometry: The carboxylic acid at C1 and hydroxyl at C15 are essential for receptor recognition. The spatial orientation of the C15 hydroxyl in 11-Epiprostaglandin E1 remains conserved relative to Prostaglandin E1 but differs from Prostaglandin F series compounds, which have a C9 hydroxyl instead of a ketone [6].

    Table 2: Structural Comparison of Key Prostaglandins

    Feature11-Epiprostaglandin E1Prostaglandin E1Prostaglandin E2Prostaglandin F1α
    Precursor Fatty AcidDihomo-γ-linolenic acidDihomo-γ-linolenic acidArachidonic acidDihomo-γ-linolenic acid
    Double Bonds3 (C5-6, C8-9, C13-14)3 (C5-6, C8-9, C13-14)4 (C5-6, C8-9, C11-12, C13-14)3 (C5-6, C8-9, C13-14)
    C9 Functional GroupKetoneKetoneKetoneHydroxyl
    C11 Configurationβ-Hydroxylα-Hydroxylα-Hydroxyl-
    C15 ConfigurationHydroxylHydroxylHydroxylHydroxyl

    Properties

    CAS Number

    24570-01-2

    Product Name

    11-Epiprostaglandin E1

    IUPAC Name

    7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

    Molecular Formula

    C20H34O5

    Molecular Weight

    354.5 g/mol

    InChI

    InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19-/m0/s1

    InChI Key

    GMVPRGQOIOIIMI-FZYGRIMQSA-N

    SMILES

    CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

    Synonyms

    11BETA-PROSTAGLANDIN E1;9-OXO-11BETA-15S-DIHYDROXY-PROST-13E-EN-1-OIC ACID;11β-Prostaglandin E1

    Canonical SMILES

    CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

    Isomeric SMILES

    CCCCC[C@@H](/C=C/[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.